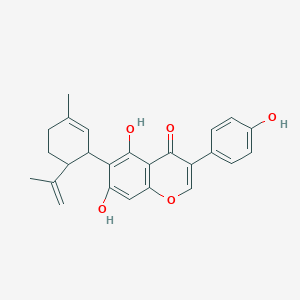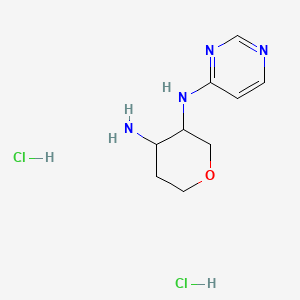
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline): is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, such as benzaldehyde, under acidic conditions. This reaction forms a porphyrinogen intermediate, which is then oxidized to yield the porphyrin core.
Attachment of N,N-diethylaniline Groups: The N,N-diethylaniline groups are introduced through a nucleophilic substitution reaction. The porphyrin core is reacted with N,N-diethylaniline in the presence of a suitable catalyst, such as palladium, under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like column chromatography, recrystallization, and solvent extraction to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced form, affecting its reactivity and stability.
Substitution: The N,N-diethylaniline groups can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under mild conditions with catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) has numerous applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studying biological processes involving porphyrins, such as heme synthesis and degradation.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors, dyes, and photovoltaic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) involves its interaction with molecular targets and pathways:
Photosensitization: Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can induce cell damage or death.
Catalysis: The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical transformations.
Comparación Con Compuestos Similares
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) can be compared with other similar compounds:
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): This compound has benzoic acid groups instead of N,N-diethylaniline groups, which affects its solubility and reactivity.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: This derivative has hydroxyphenyl groups, making it more hydrophilic and suitable for different applications.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: The presence of methoxycarbonyl groups enhances its electron-donating properties, making it a better photosensitizer.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of porphyrin derivatives.
Propiedades
Número CAS |
14609-52-0 |
|---|---|
Fórmula molecular |
C60H66N8 |
Peso molecular |
899.2 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[10,15,20-tris[4-(diethylamino)phenyl]-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C60H66N8/c1-9-65(10-2)45-25-17-41(18-26-45)57-49-33-35-51(61-49)58(42-19-27-46(28-20-42)66(11-3)12-4)53-37-39-55(63-53)60(44-23-31-48(32-24-44)68(15-7)16-8)56-40-38-54(64-56)59(52-36-34-50(57)62-52)43-21-29-47(30-22-43)67(13-5)14-6/h17-40,61,64H,9-16H2,1-8H3 |
Clave InChI |
GNMVWKQTIDUQSI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N(CC)CC)C8=CC=C(C=C8)N(CC)CC)C=C4)C9=CC=C(C=C9)N(CC)CC)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)





![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)


